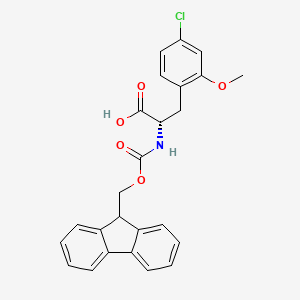

N-Fmoc-2-methoxy-4-chloro-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAUFRUJCUALQF-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc 2 Methoxy 4 Chloro L Phenylalanine

Foundational Synthetic Routes to Fmoc-Protected Non-Canonical Amino Acids

The synthesis of non-canonical amino acids like N-Fmoc-2-methoxy-4-chloro-L-phenylalanine builds upon established principles of amino acid chemistry, integrating methods for side-chain construction, stereochemical control, and the strategic use of protecting groups.

Strategic Introduction of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that preserve acid-sensitive functionalities elsewhere in the peptide. The introduction of the Fmoc group onto the alpha-amino group of 2-methoxy-4-chloro-L-phenylalanine is a critical step, typically performed after the construction of the amino acid backbone.

The most common methods for this transformation involve the reaction of the free amino acid with an activated Fmoc reagent under basic conditions. The choice of reagent and reaction conditions is crucial to ensure high yields and prevent side reactions.

Common Fmoc Reagents and Conditions:

| Reagent | Base | Solvent | Typical Conditions |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium Bicarbonate or Sodium Carbonate | Dioxane/Water or Acetone/Water | Reaction is typically run at 0°C to room temperature. The biphasic system helps to control the reactivity of the highly reactive Fmoc-Cl. |

| 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | Sodium Bicarbonate or Triethylamine (TEA) | Acetonitrile/Water or DMF | Fmoc-OSu is more stable than Fmoc-Cl, allowing for more controlled reactions at room temperature. It is often preferred for its ease of handling and higher selectivity. |

The reaction proceeds via nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc reagent. Careful control of pH is essential to ensure the amino group is sufficiently nucleophilic without causing premature decomposition of the Fmoc reagent or the product.

Regioselective Introduction of Methoxy (B1213986) and Chloro Substituents on the Phenylalanine Side Chain

The construction of the unique 2-methoxy-4-chloro substituted phenyl side chain is the most complex aspect of the synthesis, requiring a multi-step, regioselective approach. A plausible and efficient strategy begins with a commercially available starting material and proceeds through the synthesis of a key intermediate, 2-methoxy-4-chloro-benzyl bromide.

A Proposed Synthetic Pathway:

Starting Material Selection : A common starting point is 3-chlorophenol.

Ortho-Formylation : The Reimer-Tiemann reaction can be used to regioselectively install a formyl (-CHO) group ortho to the hydroxyl group, yielding 2-chloro-4-hydroxybenzaldehyde.

Methoxylation : The phenolic hydroxyl group is then methylated using a methylating agent like dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃) to produce 2-chloro-4-methoxybenzaldehyde chemicalbook.com.

Reduction : The aldehyde is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) to yield (2-chloro-4-methoxyphenyl)methanol.

Benzylic Bromination : The final step in creating the key electrophile is the conversion of the benzyl alcohol to 2-methoxy-4-chloro-benzyl bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or via an Appel reaction with carbon tetrabromide and triphenylphosphine . Alternatively, starting from 4-chloro-2-methylanisole, a direct benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN could be employed, though this risks side reactions on the activated ring tandfonline.comkoreascience.krprepchem.com.

This sequence ensures the correct placement of the chloro and methoxy substituents on the phenyl ring, providing the necessary side-chain precursor for the subsequent asymmetric synthesis of the amino acid.

Enantioselective Synthesis of the L-Phenylalanine Scaffold

Achieving the desired L-configuration at the α-carbon is paramount. Enantioselective methods are employed to introduce this chirality, moving beyond classical resolution techniques which are inherently limited to a 50% theoretical yield.

Chiral Auxiliaries and Asymmetric Catalysis in Phenylalanine Derivative Synthesis

A robust and widely used method for the asymmetric synthesis of α-amino acids is the alkylation of a chiral glycine enolate equivalent. In this approach, a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of the reaction.

Example using a Schöllkopf Auxiliary:

A common strategy involves the use of a bis-lactim ether derived from a cyclic dipeptide (diketopiperazine) of glycine and a chiral amino acid, such as valine. The glycine unit can be deprotonated to form a nucleophilic enolate, which is then alkylated with the previously synthesized 2-methoxy-4-chloro-benzyl bromide. The bulky chiral auxiliary (derived from valine) shields one face of the enolate, forcing the incoming benzyl bromide to attack from the opposite, less sterically hindered face. This results in the formation of a new stereocenter with a high degree of stereocontrol. Subsequent acidic hydrolysis cleaves the auxiliary, which can be recovered, and liberates the desired L-amino acid ester google.com.

Asymmetric Phase-Transfer Catalysis:

Another powerful technique is asymmetric phase-transfer catalysis. Here, an achiral glycine Schiff base (an imine formed between glycine and a ketone like benzophenone) is alkylated with the 2-methoxy-4-chloro-benzyl bromide under biphasic conditions. The reaction is mediated by a chiral phase-transfer catalyst, often a Cinchona alkaloid derivative. The chiral catalyst forms a chiral ion pair with the glycine enolate, creating a chiral environment that directs the alkylation to preferentially form one enantiomer .

Optimization of Stereochemical Purity for this compound

Ensuring the enantiomeric purity of the final product is critical for its application in peptide synthesis. The enantiomeric excess (ee) of the synthesized amino acid is a key measure of the success of the asymmetric synthesis. Several techniques are used to both enhance and verify this purity.

Purification Techniques : If the asymmetric synthesis does not yield perfect enantioselectivity, the resulting mixture of diastereomers (after alkylation but before auxiliary removal) can often be separated by standard techniques like flash chromatography or fractional crystallization due to their different physical properties.

Analytical Verification : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of the final amino acid tandfonline.comrsc.org. The two enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification.

NMR Spectroscopy : Another method involves derivatizing the amino acid with a chiral resolving agent to form diastereomers, which can then be distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy chemicalbook.comrsc.org. The signals for specific protons in the two diastereomers will appear at different chemical shifts, and the integration of these signals allows for the determination of the enantiomeric ratio.

Through a combination of highly stereoselective reactions and rigorous purification and analysis, the L-enantiomer can be obtained with an enantiomeric excess typically greater than 98%.

Development and Optimization of Reaction Conditions for High-Yield Synthesis

Key Optimization Parameters:

| Synthetic Step | Parameter to Optimize | Rationale |

| Benzylic Bromination | Initiator concentration, solvent, temperature | In free-radical brominations, conditions must be controlled to favor benzylic substitution over aromatic ring addition and to prevent over-bromination (dibromination). Solvents like carbon tetrachloride or 1,2-dichlorobenzene are often used koreascience.kr. |

| Asymmetric Alkylation | Base, solvent, temperature, addition rate | The choice of base (e.g., LDA, n-BuLi) and temperature (-78°C is common) is critical for efficient enolate formation without side reactions. Slow addition of the electrophile (benzyl bromide) can improve diastereoselectivity. |

| Fmoc Protection | pH control, reagent stoichiometry | Maintaining the optimal pH prevents Fmoc deprotection or hydrolysis. Using a slight excess of the Fmoc reagent ensures complete reaction without making purification overly difficult google.com. |

| Purification | Recrystallization solvent, chromatography conditions | Selecting an appropriate solvent system for recrystallization or the mobile phase for chromatography is crucial for efficiently removing impurities and maximizing the recovery of the pure product. |

Considerations for Scale-Up and Industrial Production of this compound

The successful transition from a laboratory-scale synthesis to industrial production of this compound hinges on a multitude of factors that impact the process's efficiency, cost-effectiveness, and compliance with regulatory standards. Key considerations include the selection of a scalable synthetic route, optimization of reaction conditions, management of raw material costs and supply chains, and adherence to Good Manufacturing Practices (GMP).

A primary challenge in the large-scale synthesis of unnatural amino acids is establishing the desired stereochemistry. frontiersin.org For this compound, achieving the L-configuration with high enantiomeric purity is critical. While numerous methods for asymmetric synthesis exist, their applicability on an industrial scale can be limited by factors such as the cost of chiral catalysts, the need for specialized equipment, and the complexity of purification processes. frontiersin.org

Process Optimization and Key Parameters:

The optimization of the manufacturing process is a critical step in ensuring its economic viability. This involves a detailed study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, this would involve a multi-step process, likely starting from a commercially available substituted benzene derivative.

A hypothetical, yet plausible, industrial synthesis could involve the following key transformations:

Asymmetric Synthesis of the Amino Acid Core: This is the most critical step for establishing the L-stereochemistry. Industrial approaches often favor methods like enzymatic resolution or asymmetric hydrogenation of a prochiral precursor. Biotransformations using transaminase enzymes are an increasingly attractive option for large-scale production of chiral amino acids due to their high selectivity and milder reaction conditions. frontiersin.org

Fmoc Protection: The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a standard procedure in peptide chemistry. On an industrial scale, the choice of the Fmoc-reagent (e.g., Fmoc-Cl or Fmoc-OSu) and the reaction conditions (solvent, base, temperature) will be optimized to ensure high yields and minimize the formation of by-products. The purification of the final product is also a key consideration, with methods like crystallization being favored over chromatography for large-scale production due to cost and efficiency. google.com

The following interactive data table outlines some of the key process parameters that would need to be optimized for the industrial production of this compound.

| Parameter | Laboratory Scale | Industrial Scale | Considerations for Scale-Up |

| Starting Materials | High-purity reagents | Sourcing from qualified vendors, cost-effectiveness | Consistent quality, stable supply chain, and favorable pricing are crucial. |

| Solvent Selection | Wide range of solvents | Limited to cost-effective, recyclable, and safe solvents | Environmental regulations and worker safety are major factors. |

| Reaction Temperature | Precisely controlled | Requires robust heating/cooling systems | Maintaining uniform temperature in large reactors can be challenging. |

| Reaction Time | Often monitored by TLC/LC-MS | Optimized for maximum throughput | Shorter reaction times are desirable for increased productivity. |

| Purification Method | Chromatography | Crystallization, extraction | Chromatography is generally not economically viable for large quantities. |

| Waste Management | Small-scale disposal | Requires efficient and compliant waste treatment processes | Environmental regulations are stringent for industrial chemical waste. |

Economic and Regulatory Landscape:

Furthermore, the production of pharmaceutical intermediates must adhere to strict regulatory guidelines, such as Current Good Manufacturing Practices (cGMP). google.com This requires rigorous quality control of raw materials, in-process controls, and final product testing to ensure the identity, purity, and quality of the compound. Documentation of all manufacturing steps is also a critical component of cGMP compliance. google.com

The following interactive data table summarizes the key economic and regulatory considerations for the industrial production of this compound.

| Consideration | Key Factors | Impact on Industrial Production |

| Cost of Goods (COGs) | Raw material prices, solvent costs, energy consumption, labor | Directly impacts the profitability of the manufacturing process. |

| Process Efficiency | Overall yield, cycle time, throughput | Higher efficiency leads to lower production costs and increased capacity. |

| Capital Investment | Cost of reactors, purification equipment, and facility | Significant upfront investment is required for a dedicated production line. |

| Regulatory Compliance | Adherence to cGMP, FDA/EMA guidelines | Essential for the legal marketing and sale of the product as a pharmaceutical intermediate. |

| Intellectual Property | Freedom to operate, patent protection for the synthetic route | Important for securing a competitive advantage in the market. |

Integration and Strategic Applications in Peptide Synthesis

Role of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. altabioscience.com The success of SPPS relies heavily on the use of protecting groups to prevent unwanted side reactions. altabioscience.comwikipedia.org this compound is designed explicitly for use within the most common SPPS methodology.

The Fmoc/tBu strategy is the most widely used method for SPPS in both academic and industrial settings. americanpeptidesociety.orgcsic.es This approach is defined by its use of two orthogonal classes of protecting groups. chempep.com The temporary Nα-amino protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. iris-biotech.deresearchgate.net

This compound is fully compatible with this strategy.

Nα-Fmoc Protection : The Fmoc group on the α-amino function of the molecule is readily and selectively removed under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org This deprotection step exposes the free amine for coupling with the next amino acid in the sequence.

Side-Chain Stability : The 2-methoxy and 4-chloro substitutions on the phenylalanine ring are not protecting groups but permanent modifications. These covalent bonds are stable throughout the entire synthesis process. They are unaffected by the mild basic conditions used for Fmoc removal and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the completed peptide from the resin and removal of other side-chain protecting groups. altabioscience.comcsic.es

This inherent compatibility allows for the seamless insertion of this compound at any desired position within a peptide sequence using standard, well-established Fmoc/tBu SPPS protocols. nih.gov

The principle of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. wikipedia.orgiris-biotech.de The Fmoc/tBu strategy is a classic example of an orthogonal system. chempep.com The base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)). csic.eschempep.com

When incorporating this compound, the orthogonality of the strategy is maintained. The Fmoc group can be removed with piperidine without affecting any tBu, Trt, or Pbf groups on other amino acids in the peptide chain. altabioscience.com Conversely, during the final cleavage step, a strong acid like TFA will remove these side-chain protecting groups without altering the 2-methoxy and 4-chloro moieties on the phenylalanine ring. iris-biotech.de This robust orthogonality ensures that the unique side chain of this unnatural amino acid remains intact while allowing for the flexible and selective deprotection of other functional groups within a complex peptide.

Efficacious Incorporation of this compound into Peptide Sequences

The successful incorporation of any amino acid into a growing peptide chain depends on achieving a high coupling efficiency while minimizing potential side reactions, most notably epimerization.

The rate and completeness of the amide bond formation are critical for the synthesis of high-purity peptides. The reactivity of an incoming Fmoc-amino acid can be influenced by steric hindrance near the reacting carboxyl group. In the case of this compound, the presence of a methoxy (B1213986) group at the ortho (C2) position of the phenyl ring introduces significant steric bulk.

This steric hindrance is known to decrease the reactivity of both the amino and carboxyl groups of amino acids, making peptide bond formation more challenging compared to non-hindered residues like Fmoc-L-phenylalanine. acs.orgresearchgate.net Consequently, the coupling of this compound may proceed more slowly and may require more forceful activation methods or extended reaction times to achieve quantitative yields. sci-hub.ru

To overcome the challenge of sterically hindered couplings, a variety of potent activating reagents and additives have been developed. The choice of coupling reagent is critical for driving the reaction to completion.

| Coupling Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Commonly used with additives like OxymaPure or HOBt to form active esters and suppress side reactions. |

| Aminium/Uronium Salts | HBTU, HATU | Highly efficient activating agents, often used for standard and difficult couplings. HATU is particularly potent. |

| Phosphonium Salts | PyBOP, PyAOP | Known for high reactivity and are particularly effective for hindered couplings. |

For a sterically demanding residue like this compound, aminium/uronium reagents like HATU or phosphonium reagents like PyBOP are often preferred to ensure high coupling yields. researchgate.net

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk during the activation step of peptide synthesis. nih.govnih.gov This side reaction can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. nih.gov

Several strategies are employed to suppress epimerization:

Urethane Protection : The use of a urethane-based Nα-protecting group, such as Fmoc, is the primary defense against epimerization. nih.gov The electronic nature of the Fmoc group helps to prevent the formation of the oxazolone intermediate that is a key pathway for racemization.

Coupling Additives : The addition of reagents such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) is a standard practice. rsc.org These additives react with the activated amino acid to form an active ester that is less prone to epimerization than other activated species, while still being highly reactive towards the amine.

Choice of Reagents and Base : The type of coupling reagent and the base used can influence the level of epimerization. For instance, protocols that avoid pre-activation or use a less hindered base can sometimes reduce the risk. researchgate.net

For this compound, adherence to modern coupling protocols, such as using DIC in the presence of OxymaPure or using a HATU-based activation, is generally sufficient to keep epimerization at negligible levels. nih.govrsc.org

Engineering Complex Peptide Architectures and Modified Peptides

The incorporation of non-natural amino acids with unique side-chain functionalities is a powerful strategy for designing peptides with enhanced or novel properties. This compound is utilized to introduce specific conformational constraints and electronic characteristics that are not available with natural amino acids.

The halogen (chloro) and methoxy groups can influence peptide structure and function in several ways:

Conformational Control : The bulky substituents can restrict the rotational freedom of the side chain, influencing the local peptide backbone conformation and promoting specific secondary structures like β-turns. acs.org Halogenation, in particular, has been shown to be a powerful tool for directing the self-assembly of amyloid peptides into controlled nanostructures. aalto.fi

Modulating Interactions : The chlorine atom can participate in halogen bonding, a noncovalent interaction that can help stabilize peptide structures or mediate binding to biological targets. The methoxy group can alter the hydrophobicity and electronic properties of the aromatic ring.

Enhanced Stability : Modification of the phenyl ring can increase the peptide's resistance to enzymatic degradation by proteases, thereby improving its metabolic stability and bioavailability.

Probing and Crosslinking : The unique electronic signature of the substituted ring can serve as a probe in spectroscopic studies. Furthermore, halogenated phenylalanines can be used as precursors in palladium-catalyzed cross-linking reactions to create "stapled" peptides, where the peptide is cyclized to lock it into a specific bioactive conformation. nih.gov

By incorporating this compound, researchers can engineer peptides for applications in targeted drug delivery, create novel biomaterials through controlled self-assembly, and develop therapeutic peptides with improved stability and target affinity. researchgate.net

Synthesis of Branched, Cyclic, and Constrained Peptides

The incorporation of this compound into peptide sequences is a strategic choice for modulating the conformational landscape of the final molecule. Its utility is especially pronounced in the synthesis of cyclic and constrained peptides, where precise control over secondary structure is paramount.

The substituents on the phenyl ring directly influence the rotational freedom (chi angles, χ) of the amino acid side chain, thereby inducing specific local conformations. The bulky methoxy group at the ortho-position can sterically hinder free rotation, forcing the side chain into a preferred orientation. This pre-organization can be highly advantageous in peptide cyclization, a critical step in the synthesis of many therapeutic peptides. nih.gov Efficient cyclization often depends on the linear precursor adopting a conformation that brings the N- and C-termini into proximity. By incorporating residues like 2-methoxy-4-chloro-L-phenylalanine, which encourage specific turns or bends, cyclization yields can be improved, and the formation of undesired dimeric or oligomeric byproducts can be minimized. nih.gov

Furthermore, the electronic nature of the substituents can affect non-covalent intramolecular interactions that stabilize folded structures. The electron-rich methoxy group and the halogenated ring can participate in various CH-π or lone pair-π interactions, further constraining the peptide backbone. nih.gov This is a key strategy for creating conformationally rigid peptides that can exhibit enhanced receptor binding affinity, improved metabolic stability, and increased selectivity compared to their more flexible counterparts. General methods for producing cyclic peptides using Fmoc-SPPS on resins like 2-chlorotrityl chloride are well-established and can be readily adapted for this specialized amino acid. nih.gov

On-Resin Derivatization and Site-Specific Modifications

The chemical handles present on the this compound side chain—the chloro and methoxy groups—open avenues for post-synthesis, on-resin modifications. This allows for the site-specific introduction of various functional groups, probes, or cross-linking agents after the main peptide sequence has been assembled.

While the methoxy group is generally stable, the chloro substituent, being a halogen, can serve as a handle for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, although this is a challenging transformation on an electron-rich ring. A more common application involves using the halogen as a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). These reactions, adapted for solid-phase synthesis, would enable the covalent attachment of a vast array of chemical moieties directly to the phenylalanine ring, creating peptides with novel properties.

This on-resin derivatization strategy offers significant advantages over incorporating a pre-functionalized monomer. It allows for a divergent synthesis approach where a single peptide sequence can be modified with numerous different groups, creating a library of related peptides for structure-activity relationship (SAR) studies. General protocols for on-resin modifications, such as the coupling of carboxylated dyes or other molecules to the peptide, are well-documented and highlight the feasibility of such approaches. nih.gov The beta-chloro group in other amino acids like Fmoc-beta-chloro-L-alanine is known to be a versatile handle for nucleophilic substitution, suggesting that the aryl chloride of this compound could similarly be exploited for site-specific modifications. nbinno.com

Comparative Analysis of this compound with Other Halogenated and Alkoxylated Phenylalanine Analogs in SPPS

The utility of this compound in SPPS is best understood through a comparative analysis with other substituted phenylalanine analogs. The performance of an unnatural amino acid in peptide synthesis and its effect on the final peptide's properties are dictated by the steric bulk and electronic nature of its substituents. nih.govnih.gov

Electronic Effects: The electronic character of the phenyl ring is modified by the interplay between the ortho-methoxy group and the para-chloro group. The methoxy group is a strong electron-donating group (EDG) by resonance, while the chloro group is a moderately deactivating, electron-withdrawing group (EWG) by induction. This creates a unique electronic profile compared to analogs substituted with only EWGs (e.g., 4-chloro, 4-fluoro, 2,4-dichloro) or only EDGs (e.g., 4-methoxy). This electronic modulation can influence the peptide's interaction with biological targets and its susceptibility to oxidative degradation.

Steric Effects: The steric hindrance during the coupling step in SPPS is a critical factor. An ortho substituent, such as the methoxy group in this compound, presents significant steric bulk close to the peptide backbone. This can slow down coupling kinetics compared to para-substituted analogs like N-Fmoc-4-chloro-L-phenylalanine or unsubstituted phenylalanine. creative-peptides.com This effect may necessitate the use of stronger coupling reagents or longer reaction times to achieve complete incorporation. However, this steric influence is also key to its ability to induce specific secondary structures.

The following table provides a comparative overview of the steric and electronic properties of various substituents on the phenylalanine ring.

| Substituent(s) | Position(s) | van der Waals Radius/Group Size | Electronic Effect (Hammett Constant, σₚ) | Expected Impact on SPPS Coupling | Expected Impact on Peptide Conformation |

|---|---|---|---|---|---|

| -H | - | Small (1.20 Å) | Neutral (0.00) | Standard | Flexible |

| -Cl | 4 (para) | Medium (1.75 Å) | Electron-withdrawing (+0.23) | Standard | Moderate constraint |

| -OCH₃ | 4 (para) | Large | Electron-donating (-0.27) | Standard | Moderate constraint; potential H-bonding |

| -Cl | 2 (ortho) | Medium (1.75 Å) | Electron-withdrawing | Potentially slow due to steric hindrance | Significant constraint |

| -Cl, -F | 2, 4 | Medium/Large | Strongly electron-withdrawing | Potentially slow due to steric hindrance | Significant constraint |

| -OCH₃, -Cl | 2, 4 | Very Large | Mixed (Donating/Withdrawing) | Slowest due to ortho-substituent | Highly constrained |

This analysis demonstrates that this compound is not merely an alternative to other halogenated or alkoxylated analogs but a specialized tool. Its primary advantage lies in its capacity to impose significant conformational constraints due to the ortho-methoxy group, a feature not present in the more common para-substituted analogs. nih.gov While its use may require optimization of coupling protocols during SPPS, the resulting access to unique, structurally well-defined peptides makes it a strategic building block for designing peptidomimetics, enzyme inhibitors, and other bioactive peptides where a rigidified structure is desirable. chemimpex.com

Derivatives, Analogs, and Future Research Trajectories

Systematic Design and Synthesis of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine Analogs

The rational design and synthesis of analogs are central to understanding structure-activity relationships and expanding the functional repertoire of this unique amino acid derivative. Key strategies involve modifying the halogen and alkoxy substituents on the phenyl ring.

The nature and position of the halogen atom on the phenylalanine ring profoundly influence the molecule's properties, including its hydrophobicity and ability to form halogen bonds, which can affect peptide self-assembly and protein-ligand interactions. nih.govacs.org The synthesis of various halogenated phenylalanine analogs is a key area of research. For instance, fluorinated phenylalanines, such as Fmoc-4-fluoro-L-phenylalanine, are widely used in peptide synthesis to enhance stability and bioactivity. chemimpex.com The synthesis of bromo-, and iodo-substituted analogs has also been explored, with studies showing that iodination, in particular, can augment the stability of resulting hydrogels, although it can also hinder certain types of supramolecular packing like nanotube formation. nih.govacs.org

Research has demonstrated that the position of the halogen is critical. Ortho-, meta-, and para-substituted isomers exhibit different affinities for transporters like the L-type amino acid transporter 1 (LAT1), which is significant for drug delivery applications. nih.gov For example, an iodo group at the ortho or meta position can enhance affinity for LAT1. nih.gov The synthesis of these analogs often involves multi-step processes starting from commercially available precursors, followed by halogenation and Fmoc protection. nih.govnih.gov

| Compound Name | Halogen | Position | Key Features/Applications |

|---|---|---|---|

| N-Fmoc-4-fluoro-L-phenylalanine | Fluoro | 4 (para) | Enhances hydrophobicity and stability in peptides; used in drug development. chemimpex.com |

| N-Fmoc-3-fluoro-L-phenylalanine | Fluoro | 3 (meta) | Incorporated into potent cyclic acyldepsipeptide antibacterial agents. peptide.com |

| N-Fmoc-4-chloro-L-phenylalanine | Chloro | 4 (para) | Building block for peptide synthesis. fishersci.ca |

| N-Fmoc-3-bromo-4-fluoro-L-phenylalanine | Bromo, Fluoro | 3, 4 | Synthesized via asymmetric hydrogenation for creating complex peptides. nih.gov |

| N-Fmoc-3-iodo-D-phenylalanine | Iodo | 3 (meta) | Used for incorporating iodine for radiolabeling and imaging studies. chemimpex.com |

| N-Fmoc-2-iodo-L-phenylalanine | Iodo | 2 (ortho) | Synthesized for potential use in tumor imaging. nih.gov |

Modifying the methoxy (B1213986) group in this compound to other alkoxy groups (e.g., ethoxy, propoxy) or replacing it with different aromatic substituents can further modulate the compound's steric and electronic properties. The synthesis of analogs like N-Fmoc-3-ethoxy-L-phenylalanine and N-Fmoc-4-methoxy-L-phenylalanine provides building blocks for creating peptides with altered conformations and binding affinities. smolecule.comthermofisher.com

Introducing larger aromatic systems, such as a phenoxy or a second phenyl group, creates derivatives like Fmoc-4-(phenoxy)-L-phenylalanine and Fmoc-p-phenyl-L-phenylalanine. chemimpex.com These modifications significantly enhance the potential for aromatic interactions, which can stabilize peptide structures and improve their binding to target molecules. The synthesis of these compounds typically involves protecting the amino group of the modified phenylalanine with Fmoc chloride. smolecule.com

| Compound Name | Substituent | Position | Key Features/Applications |

|---|---|---|---|

| N-Fmoc-2-methoxy-L-phenylalanine | Methoxy | 2 (ortho) | Building block for peptide synthesis. nih.gov |

| N-Fmoc-4-methoxy-L-phenylalanine | Methoxy | 4 (para) | Used in solid-phase peptide synthesis. thermofisher.com |

| N-Fmoc-3-ethoxy-L-phenylalanine | Ethoxy | 3 (meta) | Serves as a building block for creating various peptides and proteins. smolecule.com |

| Fmoc-4-(phenoxy)-L-phenylalanine | Phenoxy | 4 (para) | Introduces additional aromatic functionality to enhance peptide stability and interactions. |

| Fmoc-p-phenyl-L-phenylalanine | Phenyl | 4 (para) | Enhances stability and solubility of peptides; used in solid-phase peptide synthesis (SPPS). chemimpex.com |

Mechanistic Insights into Aromatic Interactions and Their Role in Peptide Assembly

Aromatic interactions, including π-π stacking, are fundamental non-covalent forces that govern the structure, stability, and function of peptides and proteins. nih.govresearchgate.net The phenylalanine side chain, being hydrophobic and aromatic, has a natural tendency to engage in stacking interactions with other aromatic residues, which is a key driver for the self-assembly of phenylalanine-containing peptides into ordered nanostructures. nih.gov

The N-terminal Fmoc group, with its large, planar fluorenyl ring system, is a dominant contributor to π-π stacking interactions. nih.gov These interactions, combined with those from the phenyl ring of the amino acid itself, can promote the formation of stable assemblies like antiparallel β-sheets. nih.gov The substituents on the phenyl ring of this compound play a crucial role in modulating these interactions. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can alter the electron density of the aromatic ring, thereby influencing the strength and geometry of π-π stacking. These modifications provide a mechanism to control the kinetics and thermodynamics of peptide assembly, leading to different supramolecular architectures. nih.govnih.gov

Development of High-Throughput Synthesis and Screening Platforms Utilizing this compound

High-throughput synthesis and screening are powerful tools for discovering novel peptides with desired biological activities. nih.gov Combinatorial methods allow for the generation of vast libraries of peptides, incorporating both natural and unnatural amino acids, which can then be screened for specific functions. acs.orgnih.gov

This compound represents a valuable, structurally unique building block for inclusion in such libraries. Its incorporation can increase the structural diversity and proteolytic stability of the resulting peptides. nih.gov Methodologies for the rapid, scalable synthesis of unnatural amino acids are crucial for this purpose. rsc.org By integrating this compound into high-throughput platforms, researchers can efficiently screen for peptides with enhanced binding affinities, catalytic activities, or therapeutic properties. The identification of active peptides from these large libraries can be achieved through techniques like partial Edman degradation/mass spectrometry. nih.gov

Emerging Applications in Material Science and Supramolecular Chemistry

The self-assembly of small molecules, particularly Fmoc-amino acid derivatives, into well-defined nanostructures is a burgeoning field in material science and supramolecular chemistry. researchgate.net These molecules can form hydrogels composed of entangled fibrillar networks, which have potential applications in tissue engineering, regenerative medicine, and drug delivery. researchgate.netresearchgate.net

The propensity of phenylalanine to self-assemble is well-documented, and modifications to its structure can be used to control this process. nih.govacs.org Halogenation, for instance, has been shown to improve the gelation ability of Fmoc-phenylalanine derivatives. researchgate.net The specific combination of a methoxy group and a chlorine atom in this compound is expected to influence the balance of hydrophobic, hydrogen bonding, and π-π stacking interactions that drive self-assembly. acs.org This allows for the rational design of new biomaterials with tailored mechanical properties and functionalities. The resulting hydrogels could be used as scaffolds for cell culture or as vehicles for the controlled release of therapeutic agents. researchgate.net

Q & A

Basic: What are the optimal conditions for synthesizing N-Fmoc-2-methoxy-4-chloro-L-phenylalanine using solid-phase peptide synthesis (SPPS)?

Answer:

The synthesis typically employs Fmoc-based SPPS protocols. Key steps include:

- Activation: Use HBTU/HOBt or DIC/Oxyma as coupling reagents in DMF to enhance amino acid reactivity .

- Deprotection: Apply 20% piperidine in DMF (2 × 5 min) for Fmoc removal, ensuring minimal side reactions. For acid-sensitive protecting groups, consider mild deprotection methods in ionic liquids (e.g., 1,3-dimethylimidazolium dimethyl phosphate) to improve efficiency .

- Resin Handling: Use Wang or Rink amide resins to anchor the C-terminal carboxyl group. Validate coupling completion via Kaiser or chloranil tests.

Reference: Fmoc deprotection strategies and chlorophenylalanine derivatives .

Advanced: How can coupling efficiency be improved when incorporating this compound into sterically hindered peptide sequences?

Answer:

The 2-methoxy and 4-chloro substituents introduce steric hindrance, requiring optimized coupling:

- Double Coupling: Repeat coupling steps with DIC/Oxyma or PyBOP to ensure complete reaction .

- Microwave Assistance: Apply microwave irradiation (30–50°C, 10–20 W) to accelerate kinetics .

- Side-Chain Protection: Use orthogonal protecting groups (e.g., trityl for methoxy) to reduce steric bulk during backbone assembly .

Reference: Methods for nitro- and dichloro-substituted Fmoc-Phe analogs .

Advanced: What analytical techniques resolve structural ambiguities in this compound caused by overlapping spectral signals?

Answer:

- NMR Spectroscopy: Employ 2D techniques (HSQC, HMBC) to distinguish methoxy (δ 3.2–3.8 ppm) and chloro-substituted aromatic protons (δ 7.1–7.4 ppm). Isotopic labeling (¹³C/¹⁵N) enhances signal resolution .

- High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF or MALDI-TOF to confirm molecular weight (calc. for C₂₆H₂₃ClNO₅: ~472.13 g/mol) .

- HPLC Purity Analysis: Utilize reversed-phase C18 columns (0.1% TFA in water/acetonitrile gradient) with UV detection at 265 nm .

Reference: Analytical protocols for Fmoc-protected chlorophenylalanines .

Basic: How to quantify the purity of this compound post-synthesis?

Answer:

- RP-HPLC: Use a C18 column with a gradient of 0.1% TFA in water and acetonitrile (10% → 90% over 20 min). Compare retention times to commercial standards (e.g., Fmoc-L-4-Chlorophe, MFCD00080281) .

- TLC Validation: Spot on silica gel plates (CH₂Cl₂:MeOH = 9:1) and visualize under UV (Rf ≈ 0.4–0.5) .

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Reference: Purity assessment for chlorinated Fmoc-amino acids .

Advanced: How to address discrepancies in reported deprotection kinetics of Fmoc groups when bulky substituents (e.g., 2-methoxy) are present?

Answer:

Bulky groups slow Fmoc cleavage due to steric shielding. Mitigation strategies include:

- Alternative Deprotection Agents: Replace piperidine with DBU (2% in DMF) for faster cleavage .

- Extended Reaction Time: Increase deprotection duration (2 × 10 min instead of 2 × 5 min) .

- Temperature Modulation: Perform reactions at 35–40°C to enhance piperidine diffusion .

Reference: Ionic liquid deprotection methods and temperature effects .

Basic: What are the storage recommendations for this compound to ensure stability?

Answer:

- Temperature: Store at 0–4°C in airtight containers to prevent hydrolysis .

- Desiccation: Use silica gel packs to avoid moisture-induced degradation.

- Light Protection: Shield from UV light to preserve the Fmoc group .

Reference: Stability data for methoxy- and chloro-substituted Fmoc-amino acids .

Advanced: How to troubleshoot low yields in solid-phase synthesis when using this compound?

Answer:

- Resin Swelling: Pre-swell resins (e.g., Wang resin) in DMF for 1 hr to improve accessibility .

- Side Reaction Mitigation: Add 0.1 M HOBt to suppress racemization during coupling .

- Post-Synthesis Analysis: Use LC-MS to identify deletion sequences and optimize coupling cycles .

Reference: Resin handling and racemization prevention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.